molecular formula C8H9ClO2 B6234061 3-chloro-4,5-dimethylbenzene-1,2-diol CAS No. 3938-13-4

3-chloro-4,5-dimethylbenzene-1,2-diol

Cat. No.: B6234061
CAS No.: 3938-13-4
M. Wt: 172.61 g/mol
InChI Key: FRAFQBHSRUCAFR-UHFFFAOYSA-N
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Description

3-chloro-4,5-dimethylbenzene-1,2-diol is an organic compound with the molecular formula C8H9ClO2 It is a derivative of benzene, featuring a chlorine atom and two methyl groups attached to a benzene ring, along with two hydroxyl groups positioned ortho to each other

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-chloro-4,5-dimethylbenzene-1,2-diol involves the chlorination of 4,5-dimethylbenzene-1,2-diol. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4,5-dimethylbenzene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-chloro-4,5-dimethyl-1,2-benzoquinone.

    Reduction: Formation of 4,5-dimethylbenzene-1,2-diol.

    Substitution: Formation of 3-methoxy-4,5-dimethylbenzene-1,2-diol or 3-cyano-4,5-dimethylbenzene-1,2-diol.

Scientific Research Applications

3-chloro-4,5-dimethylbenzene-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-4,5-dimethylbenzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The chlorine atom can also affect the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-1,2-dimethylbenzene
  • 4-chloro-1,2-dimethylbenzene
  • 3,4-dimethylphenol

Uniqueness

3-chloro-4,5-dimethylbenzene-1,2-diol is unique due to the presence of both hydroxyl groups and a chlorine atom on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This combination of functional groups allows for a wide range of chemical transformations and applications.

Properties

CAS No.

3938-13-4

Molecular Formula

C8H9ClO2

Molecular Weight

172.61 g/mol

IUPAC Name

3-chloro-4,5-dimethylbenzene-1,2-diol

InChI

InChI=1S/C8H9ClO2/c1-4-3-6(10)8(11)7(9)5(4)2/h3,10-11H,1-2H3

InChI Key

FRAFQBHSRUCAFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)Cl)O)O

Purity

95

Origin of Product

United States

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